molecular formula C9H18O B2832175 2-(4-methylcyclohexyl)ethan-1-ol CAS No. 4916-87-4

2-(4-methylcyclohexyl)ethan-1-ol

Cat. No.: B2832175
CAS No.: 4916-87-4
M. Wt: 142.242
InChI Key: HIORXFCYDCJZPW-UHFFFAOYSA-N
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Description

2-(4-methylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O. It is a colorless liquid with a mild odor and is used in various chemical applications. This compound is part of the alcohol family and features a cyclohexane ring substituted with a methyl group and an ethanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-methylcyclohexyl)ethan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using catalysts such as Cu2Zn1.25/Al2O3 . This method involves the esterification of acetic acid and cyclohexene to form cyclohexyl acetate, which is then hydrogenated to yield cyclohexanol and ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of Zn-promoted Cu/Al2O3 catalysts has been shown to improve the activity and selectivity of the reaction, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen halides (HCl, HBr, HI).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen halides (HCl, HBr, HI)

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexane derivatives

    Substitution: Alkyl halides

Scientific Research Applications

2-(4-methylcyclohexyl)ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol
  • 4-Methylcyclohexanol
  • Cyclohexaneethanol

Uniqueness

2-(4-methylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-methylcyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIORXFCYDCJZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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